molecular formula C8H6ClF2NO2 B2492000 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid CAS No. 2248349-84-8

5-Amino-2-chloro-3-(difluoromethyl)benzoic acid

Cat. No.: B2492000
CAS No.: 2248349-84-8
M. Wt: 221.59
InChI Key: FMDWDMMKGHZRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-chloro-3-(difluoromethyl)benzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a chloro group, and a difluoromethyl group attached to a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid typically involves the introduction of the chloro and difluoromethyl groups onto a benzoic acid derivative. One common method starts with 2-amino-3-methylbenzoic acid, which undergoes chlorination using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under heated conditions to ensure the selective introduction of the chloro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Major Products: The reactions can yield a variety of products, including substituted benzoic acids, benzamides, and other aromatic compounds with diverse functional groups.

Scientific Research Applications

5-Amino-2-chloro-3-(difluoromethyl)benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .

Properties

IUPAC Name

5-amino-2-chloro-3-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c9-6-4(7(10)11)1-3(12)2-5(6)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWDMMKGHZRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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